molecular formula C11H15NO2 B14696728 Carbamic acid, 4-ethylphenyl, ethyl ester CAS No. 28238-56-4

Carbamic acid, 4-ethylphenyl, ethyl ester

Cat. No.: B14696728
CAS No.: 28238-56-4
M. Wt: 193.24 g/mol
InChI Key: XUOKZZQCBBMUKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 4-ethylphenyl, ethyl ester typically involves the reaction of 4-ethylphenyl isocyanate with ethanol. This reaction proceeds under mild conditions, usually at room temperature, and does not require any special catalysts . The general reaction scheme is as follows:

4-ethylphenyl isocyanate+ethanolcarbamic acid, 4-ethylphenyl, ethyl ester\text{4-ethylphenyl isocyanate} + \text{ethanol} \rightarrow \text{this compound} 4-ethylphenyl isocyanate+ethanol→carbamic acid, 4-ethylphenyl, ethyl ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 4-ethylphenyl, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of carbamic acid, 4-ethylphenyl, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl ester group can undergo hydrolysis to release the active 4-ethylphenylamine, which can then interact with biological targets . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, 4-ethylphenyl, ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other carbamic acid derivatives .

Properties

CAS No.

28238-56-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl N-(4-ethylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-3-9-5-7-10(8-6-9)12-11(13)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

XUOKZZQCBBMUKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)OCC

Origin of Product

United States

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